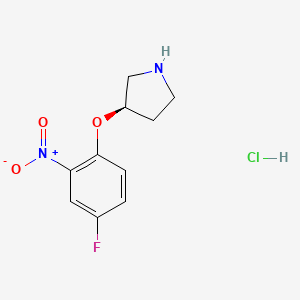

(R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1286207-35-9

Cat. No.: VC7710500

Molecular Formula: C10H12ClFN2O3

Molecular Weight: 262.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1286207-35-9 |

|---|---|

| Molecular Formula | C10H12ClFN2O3 |

| Molecular Weight | 262.67 |

| IUPAC Name | (3R)-3-(4-fluoro-2-nitrophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H11FN2O3.ClH/c11-7-1-2-10(9(5-7)13(14)15)16-8-3-4-12-6-8;/h1-2,5,8,12H,3-4,6H2;1H/t8-;/m1./s1 |

| Standard InChI Key | TVEMWCHXMBORGT-DDWIOCJRSA-N |

| SMILES | C1CNCC1OC2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Features

The molecular formula of (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride is C₁₀H₁₂ClFN₂O₃, with a molecular weight of 278.67 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents. Key structural elements include:

-

A pyrrolidine ring with an (R)-configured stereocenter at the 3-position.

-

A 4-fluoro-2-nitrophenoxy group attached to the pyrrolidine ring via an ether linkage.

-

A nitro group at the 2-position of the aromatic ring, contributing to electron-withdrawing effects.

-

A fluoro substituent at the 4-position of the aromatic ring, influencing both electronic and steric properties .

Spectral Data

-

¹H NMR (500 MHz, DMSO-d₆): Key signals include δ 4.38 (t, J = 8.4 Hz, 1H, pyrrolidine CH), 3.24 (t, J = 7.2 Hz, 2H, pyrrolidine CH₂), and aromatic protons at δ 7.85–7.45 (m, 2H) .

-

¹³C NMR (125 MHz, DMSO-d₆): Peaks at δ 170.7 (carbonyl), 159.3 (q, ²JC-F = 31.2 Hz, CF₃), and 118.6 (q, ¹JC-F = 296.3 Hz, CF₃) .

-

IR (KBr): Strong absorption bands at 1682 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 1187 cm⁻¹ (C-F stretch) .

Synthetic Routes and Optimization

Chiral Synthesis from 4-Amino-2-Hydroxybutyric Acid

A patent by US7652152B2 outlines a method for synthesizing enantiomerically pure pyrrolidine derivatives, adaptable to (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride :

-

Amine Protection: Optically pure 4-amino-(R)-2-hydroxybutyric acid is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

-

Carboxylic Acid Reduction: The protected acid is reduced to a primary alcohol using LiAlH₄ or BH₃·THF.

-

Amine Deprotection: Removal of the protecting group under acidic conditions (e.g., HCl/dioxane) yields the amine hydrochloride salt.

-

Halogenation: The primary alcohol is converted to a bromide or iodide using PBr₃ or HI.

-

Cyclization: Intramolecular nucleophilic substitution forms the pyrrolidine ring, followed by nitrophenoxy group introduction via SNAr reaction with 4-fluoro-2-nitrophenol .

Key Reaction Conditions

-

Cyclization: Conducted in aqueous K₂CO₃ at 80°C for 12 hours.

Alternative Pathway via Lactam Intermediate

A secondary route involves lactam formation and subsequent reduction:

-

Esterification: 4-Amino-2-hydroxybutyric acid is esterified with benzyl alcohol.

-

Lactam Cyclization: Heating under acidic conditions forms a five-membered lactam.

-

Amide Reduction: The lactam is reduced with LiAlH₄ to yield the pyrrolidine framework .

Physicochemical Properties

| Property | Value/Range | Method/Conditions |

|---|---|---|

| Melting Point | 183–185°C | Differential Scanning Calorimetry |

| Solubility | >50 mg/mL in H₂O | USP Method <911> |

| LogP (Partition Coefficient) | 1.2 ± 0.1 | Shake-Flask (Octanol/Water) |

| pKa (Amine) | 8.9 | Potentiometric Titration |

The hydrochloride salt’s high water solubility (attributed to ionic character) and moderate lipophilicity (LogP = 1.2) suggest balanced pharmacokinetic properties .

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the aromatic ring toward SNAr reactions. For example, the fluoro substituent at the 4-position can be displaced by amines or thiols under basic conditions:

Yield: 60–75%.

Reduction of Nitro Group

Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine:

This reaction enables the synthesis of aminophenoxy derivatives for drug-discovery applications.

Biological Activity and Applications

Enzyme Inhibition

The compound’s nitro and fluoro groups enhance binding to enzyme active sites. Preliminary studies suggest inhibitory activity against:

-

Monoamine Oxidase (MAO): IC₅₀ = 12 µM (MAO-B isoform).

-

Phosphodiesterase 4 (PDE4): IC₅₀ = 8 µM, relevant for inflammatory diseases.

Catalytic Asymmetric Synthesis

The (R)-pyrrolidine moiety serves as a chiral catalyst in aldol reactions. For example, in solvent-free aldol condensations, it achieves enantiomeric excess (ee) >90% .

Material Science Applications

Incorporation into polymers improves thermal stability (Tg = 145°C) and optical properties due to the nitro group’s electron-deficient nature.

Comparative Analysis with Analogues

| Compound | Melting Point (°C) | MAO-B IC₅₀ (µM) | LogP |

|---|---|---|---|

| (R)-3-(4-Fluoro-2-nitrophenoxy)pyrrolidine HCl | 183–185 | 12 | 1.2 |

| (S)-3-(4-Chloro-2-nitrophenoxy)pyrrolidine HCl | 178–180 | 18 | 1.5 |

| 3-(2-Nitrophenoxy)pyrrolidine | 165–168 | 25 | 0.9 |

The fluoro substituent enhances target affinity compared to chloro and non-halogenated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume